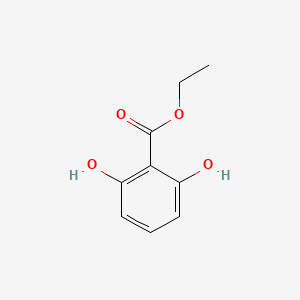

Ethyl 2,6-dihydroxybenzoate

Description

Ethyl 2,6-dihydroxybenzoate (B8749050) is a chemical compound with the molecular formula C9H10O4. ontosight.ai It belongs to the class of benzoates, which are esters of benzoic acid. ontosight.ai The structure of Ethyl 2,6-dihydroxybenzoate features a benzoate (B1203000) core with hydroxyl groups substituted at the 2 and 6 positions of the benzene (B151609) ring, and an ethyl group esterified to the carboxyl group. ontosight.ai

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C9H10O4 | ontosight.aifinetechnology-ind.com |

| Molecular Weight | 182.17 g/mol | finetechnology-ind.comsigmaaldrich.com |

| CAS Number | 54640-04-9 | ontosight.aisigmaaldrich.com |

| Physical Form | Solid | sigmaaldrich.com |

| Melting Point | 49-51 °C | finetechnology-ind.comsigmaaldrich.com |

| Purity (Typical) | 98% | ontosight.aisigmaaldrich.com |

| InChI Key | MIGILBRMELSWJT-UHFFFAOYSA-N | finetechnology-ind.comsigmaaldrich.comstenutz.eu |

| SMILES String | CCOC(=O)c1c(O)cccc1O | sigmaaldrich.comstenutz.eu |

Benzoate esters, as a broad class of compounds, are significant in both industrial and natural contexts. They are esters of benzoic acid, a simple aromatic carboxylic acid. The reactivity and properties of benzoate esters are influenced by the substituents on the benzene ring and the nature of the alcohol group forming the ester.

In the realm of natural products, various hydroxybenzoic acids and their derivatives are found in plants and microorganisms. For instance, ethyl protocatechuate (ethyl 3,4-dihydroxybenzoate) is found in peanut seed testa and wine. wikipedia.org Another related compound, ethyl 2,4-dihydroxy-6-methylbenzoate (ethyl orsellinate), is produced by lichen symbionts. smolecule.com The study of these natural esters provides insights into biosynthetic pathways and their ecological roles. smolecule.com While direct natural sources of this compound are not as commonly cited, the study of its parent acid, 2,6-dihydroxybenzoic acid (γ-resorcylic acid), is relevant. 2,6-Dihydroxybenzoic acid itself is a phenolic compound with known, albeit sometimes poor, biological performance. biosynth.comresearchgate.net Research into its derivatives, like this compound, is a logical progression to explore enhanced activities.

The significance of this compound in academic research lies in its potential as a synthetic intermediate and its prospective biological activities. ontosight.ai Its structural similarity to other biologically active dihydroxybenzoate esters suggests it could possess interesting properties. For example, ethyl-2,5-dihydroxybenzoate has been investigated for its role in promoting bone formation and inhibiting bone resorption. researchgate.netscispace.com Similarly, ethyl 3,4-dihydroxybenzoate has shown cytoprotective efficacy against hypoxia-induced oxidative damage. nih.gov

A significant research gap appears to be the limited number of studies specifically focused on the biological activities of this compound itself. While its parent acid, 2,6-dihydroxybenzoic acid, has been studied for its ability to scavenge free radicals, this activity is considered weak. acs.org There is an opportunity for further investigation to determine if esterification to form this compound modifies this activity or confers other biological functions. Furthermore, while the synthesis of related benzoate esters is well-documented, specific, optimized synthetic routes to this compound are not extensively detailed in readily available literature.

Current and potential research areas for this compound can be summarized as follows:

Synthetic Chemistry: The development of efficient and scalable synthetic methods for this compound is a key area. This includes exploring different esterification techniques and optimizing reaction conditions. For instance, the synthesis of the related compound, 2-phenylthis compound, has been achieved from 2,6-dimethoxybenzoic acid. thieme-connect.com A similar approach could be adapted for the synthesis of this compound. The acid-catalyzed esterification of 2,6-dimethoxybenzoic acid with ethanol (B145695) is a known method to produce ethyl 2,6-dimethoxybenzoate, which could potentially be a precursor. mdpi.com

Biological Activity Screening: A crucial area of research is the systematic evaluation of the biological properties of this compound. This could include assessing its antioxidant, antimicrobial, and cytotoxic activities. ontosight.ai Studies on other dihydroxybenzoic acid isomers have shown that the position of the hydroxyl groups significantly influences their antioxidant capacity. nih.gov Investigating where this compound falls within this spectrum would be valuable.

Intermediate for Complex Molecules: this compound can serve as a building block in the synthesis of more complex molecules, such as pharmaceuticals and agrochemicals. ontosight.ai Its functional groups—the ester and two hydroxyl groups—provide multiple points for further chemical modification.

Coordination Chemistry: The parent acid, 2,6-dihydroxybenzoic acid, has been used to form complexes with metal ions, which in some cases has been shown to enhance biological activity. researchgate.net A similar exploration of the coordination chemistry of this compound could lead to the development of new compounds with interesting properties.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2,6-dihydroxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O4/c1-2-13-9(12)8-6(10)4-3-5-7(8)11/h3-5,10-11H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIGILBRMELSWJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=CC=C1O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10405022 | |

| Record name | Ethyl 2,6-dihydroxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10405022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54640-04-9 | |

| Record name | Ethyl 2,6-dihydroxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10405022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 2,6-dihydroxybenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways

Precursor Synthesis and Derivatization Strategies

The creation of ethyl 2,6-dihydroxybenzoate (B8749050) relies on well-established organic reactions, starting from readily available precursors. The choice of synthetic route often depends on factors such as desired yield, purity requirements, and the availability of starting materials.

Synthesis from 2,6-Dihydroxybenzoic Acid (2,6-DHBA)

The most direct route to ethyl 2,6-dihydroxybenzoate is the esterification of 2,6-dihydroxybenzoic acid (2,6-DHBA). lambdasyn.org 2,6-DHBA itself can be synthesized from resorcinol (B1680541) through carboxylation, a reaction that can be performed under various conditions, including enzymatically or through methods like the Kolbe-Schmitt reaction. mdpi.commdpi.comchemicalbook.com

Fischer-Speier esterification is a classic and widely used method for producing esters from carboxylic acids and alcohols. scienceready.com.aunumberanalytics.com In the case of this compound, this involves reacting 2,6-dihydroxybenzoic acid with ethanol (B145695) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). scienceready.com.aumasterorganicchemistry.com

The mechanism of Fischer esterification is a reversible, acid-catalyzed nucleophilic acyl substitution. masterorganicchemistry.comnumberanalytics.com It involves the protonation of the carboxylic acid's carbonyl group, which enhances its electrophilicity. numberanalytics.comnumberanalytics.com The alcohol then acts as a nucleophile, attacking the carbonyl carbon. masterorganicchemistry.comnumberanalytics.com A series of proton transfer steps followed by the elimination of a water molecule yields the final ester product. masterorganicchemistry.comnumberanalytics.com To favor the formation of the ester, an excess of the alcohol reactant is often used, and the water produced is typically removed from the reaction mixture. scienceready.com.aunumberanalytics.com

| Catalyst | Reactants | Conditions | Significance |

| Sulfuric Acid (H₂SO₄) | 2,6-Dihydroxybenzoic Acid, Ethanol | Reflux | Acts as both a catalyst and a dehydrating agent to drive the reaction forward. scienceready.com.au |

| Hydrochloric Acid (HCl) | 2,6-Dihydroxybenzoic Acid, Ethanol | Varies | A common strong acid catalyst for esterification. masterorganicchemistry.com |

This table summarizes common catalysts and conditions for the Fischer esterification of 2,6-DHBA.

While Fischer esterification is common, other methods can also be employed for the esterification of phenolic acids like 2,6-DHBA. These alternatives can offer milder reaction conditions or improved chemoselectivity. For instance, methods using coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) in Steglich esterification or 2,4,6-trichlorobenzoyl chloride in Yamaguchi esterification provide alternative pathways. numberanalytics.com Another approach involves the reaction of cesium salts of phenolic acids with alkyl halides, which can proceed with high chemoselectivity. lambdasyn.org Enzymatic esterification, utilizing enzymes like lipases, presents a biocatalytic option that operates under mild conditions. numberanalytics.com

To maximize the yield of this compound, the equilibrium of the Fischer esterification reaction must be shifted towards the product side. This is typically achieved by using a large excess of ethanol or by removing water as it forms, for example, by using a dehydrating agent or a Dean-Stark apparatus. scienceready.com.aumasterorganicchemistry.comnumberanalytics.com

Purification of the resulting ester is crucial to remove any unreacted 2,6-dihydroxybenzoic acid, ethanol, and the acid catalyst. scienceready.com.au A common workup procedure involves neutralizing the remaining acid with a weak base, such as sodium bicarbonate solution. scienceready.com.au The crude product can then be purified by techniques such as recrystallization or column chromatography to obtain high-purity this compound. google.com High-performance liquid chromatography (HPLC) is often used to assess the purity of the final product. mdpi.com

Synthesis from Related Benzoate (B1203000) Derivatives

An alternative strategy for synthesizing this compound involves starting from a related benzoate derivative and modifying its functional groups.

One such pathway begins with 2,6-dimethoxybenzoic acid. This precursor can be synthesized from resorcinol in a multi-step process involving carboxylation to form 2,6-dihydroxybenzoic acid, followed by methylation. google.comchembk.com The 2,6-dimethoxybenzoic acid is then esterified, typically through an acid-catalyzed reaction with ethanol, to yield ethyl 2,6-dimethoxybenzoate. mdpi.comresearchgate.net This reaction is carried out by refluxing the acid with absolute ethanol in the presence of a catalytic amount of sulfuric acid. mdpi.comresearchgate.net The subsequent step, which is not detailed in the provided context, would involve the demethylation of the two methoxy (B1213986) groups on the ethyl 2,6-dimethoxybenzoate to yield the final product, this compound.

| Starting Material | Intermediate | Final Product |

| 2,6-dimethoxybenzoic acid | Ethyl 2,6-dimethoxybenzoate | This compound |

This table outlines the synthetic route from 2,6-dimethoxybenzoic acid.

Subsequent Demethylation Strategies

A common strategy to synthesize dihydroxybenzoates involves the demethylation of more readily available dimethoxy precursors. The synthesis often starts with 2,6-dimethoxybenzoic acid, which is first esterified to produce the corresponding ethyl 2,6-dimethoxybenzoate. This intermediate is then subjected to a demethylation reaction to yield the final dihydroxy product. Strong Lewis acids are typically employed for this ether cleavage.

Key demethylating agents include:

Boron tribromide (BBr₃): This is a powerful and common reagent for cleaving aryl methyl ethers. The reaction is typically performed in an anhydrous solvent like dichloromethane (B109758) at low temperatures.

Aluminum chloride (AlCl₃): This Lewis acid can also catalyze the demethylation of methoxy groups on an aromatic ring. The reaction conditions may involve heating to achieve the desired transformation.

In a documented synthesis of a related compound, 2-phenylthis compound, the precursor 2-phenylethyl 2,6-dimethoxybenzoate was treated with aluminum chloride, which resulted in a quantitative yield of the target dihydroxybenzoate. This demonstrates the efficacy of Lewis acid-catalyzed demethylation in this class of compounds.

Isolation from Natural Sources and Subsequent Synthesis

Natural product chemistry provides a direct route to complex molecules. A compound structurally similar to this compound, namely 2-phenylthis compound, has been successfully isolated from the ethanolic extract of the plant Geophila herbacea, a member of the Rubiaceae family. uni-muenchen.deacs.orgrsc.org The isolation process typically involves:

Extraction of the plant material with a suitable solvent, such as ethanol.

Chromatographic separation of the crude extract to isolate individual compounds.

Structure elucidation of the purified compound using spectroscopic methods (e.g., NMR, Mass Spectrometry) and confirmation by X-ray crystallography. uni-muenchen.deacs.org

The discovery of 2-phenylthis compound in G. herbacea highlights that the 2,6-dihydroxybenzoate scaffold is produced in nature. uni-muenchen.dersc.orgrsc.org

Biomimetic synthesis seeks to replicate natural biosynthetic pathways in a laboratory setting. 2,6-Dihydroxybenzoic acid is a polyketide, a class of secondary metabolites synthesized in nature through the iterative condensation of small carboxylic acid units. acs.orgrsc.orgtuhh.de

A key biomimetic strategy for synthesizing the precursor, 2,6-dihydroxybenzoic acid, involves mimicking the final steps of its biosynthesis. This has been achieved through the reverse (carboxylation) reaction of enzymes that naturally perform decarboxylation. Specifically, 2,6-dihydroxybenzoate decarboxylase, found in organisms like Rhizobium sporomusa and Agrobacterium tumefaciens, can catalyze the regioselective carboxylation of resorcinol (1,3-dihydroxybenzene) to form 2,6-dihydroxybenzoic acid. mdpi.comnih.govresearchgate.net

This enzymatic reaction is highly specific and operates under mild conditions, offering a green alternative to traditional chemical synthesis which often produces a mixture of isomers. mdpi.comnih.gov The process can be optimized by using gaseous CO₂ and implementing in situ product removal to drive the reaction equilibrium towards the carboxylated product, achieving yields above 80%. nih.govnih.gov Once the 2,6-dihydroxybenzoic acid is produced, it can be esterified to this compound using methods described below.

Catalytic Systems in Esterification

The final step in producing this compound from its corresponding carboxylic acid is esterification. This reaction is typically acid-catalyzed and can be performed using either homogeneous or heterogeneous systems.

Homogeneous Catalysis (e.g., Sulfuric Acid)

Fischer-Speier esterification is the most common method for this transformation, employing a strong acid catalyst in the liquid phase. tuhh.de Concentrated sulfuric acid (H₂SO₄) is a widely used and effective homogeneous catalyst for this purpose. rsc.orgscispace.com

The general procedure involves refluxing a solution of 2,6-dihydroxybenzoic acid and an excess of ethanol in the presence of a catalytic amount of sulfuric acid. scispace.com The reaction is an equilibrium process, and using excess alcohol helps to shift the equilibrium towards the formation of the ester product. After the reaction is complete, a workup procedure is required to neutralize the acid catalyst and remove unreacted starting materials. scispace.com A similar procedure is documented for the synthesis of Ethyl 2,6-dimethoxybenzoate, where 2,6-dimethoxybenzoic acid is refluxed with absolute ethanol and a catalytic amount of sulfuric acid, resulting in an excellent yield. nih.gov

| Catalyst System | Reactants | Key Conditions | Advantages | Disadvantages |

| Homogeneous | 2,6-dihydroxybenzoic acid, Ethanol, Sulfuric Acid | Reflux temperature, Excess ethanol | High reaction rates, Good catalyst-substrate contact | Difficult catalyst separation, Corrosion issues, Waste generation |

Heterogeneous Catalysis

Heterogeneous catalysts offer significant advantages over their homogeneous counterparts, primarily concerning ease of separation and reusability, which leads to more environmentally friendly and cost-effective processes. researchgate.netnih.gov In this system, the catalyst is in a different phase (typically solid) from the reactants (liquid).

For the esterification of benzoic acids, several types of solid acid catalysts have been investigated:

Ion-Exchange Resins: Sulfonated polystyrene resins, such as Amberlyst-15, are effective solid acid catalysts for esterification. researchgate.netrsc.org

Zeolites: These microporous aluminosilicate (B74896) minerals (e.g., H-ZSM-5, H-beta) can act as shape-selective acid catalysts, although their small pore size can be a limitation for larger molecules. nih.gov

Supported Acids: Protic acids can be immobilized on solid supports. Examples include tungstic acid on silica (B1680970) (H₂WO₄/SiO₂) and sulfuric acid on gamma-alumina (γ-Al₂O₃/SO₄), which have shown good performance in esterification reactions. nih.gov

These catalysts function by providing acidic sites on their surface where the esterification reaction can occur, avoiding the need for a corrosive, soluble acid in the reaction mixture. researchgate.net

| Catalyst Type | Example | Key Features |

| Ion-Exchange Resin | Amberlyst-15 | Sulfonic acid groups on a polymer backbone. researchgate.netrsc.org |

| Zeolite | H-ZSM-5 | Crystalline aluminosilicate with a defined pore structure. nih.gov |

| Supported Acid | γ-Al₂O₃/SO₄ | Sulfated metal oxide providing strong acid sites. |

Lewis Acid Catalysis

The synthesis of this compound can be effectively achieved through Fischer-Speier esterification, a reaction that is catalyzed by either Brønsted or Lewis acids. researchgate.net The role of the acid catalyst is to protonate the carbonyl group of 2,6-dihydroxybenzoic acid, thereby increasing its electrophilicity and facilitating nucleophilic attack by ethanol. While traditional methods often employ Brønsted acids like sulfuric acid (H₂SO₄), various Lewis acids have also been explored for their catalytic activity in esterification reactions. researchgate.netuwindsor.ca

Lewis acids, such as metal halides (e.g., AlCl₃, ZnCl₂, FeCl₃) and metal triflates (e.g., Sc(OTf)₃), can activate the carboxylic acid for esterification. science.govresearchgate.net For instance, in related syntheses, AlCl₃ has been noted to form Lewis acid-base adducts that can influence the reaction pathway. The choice of Lewis acid can impact reaction rates and yields, with some studies on other esterifications showing high catalytic activities for salts of metals like zinc. beilstein-journals.org In the context of producing fatty acid ethyl esters (biodiesel), various Lewis acids including SnCl₂, FeCl₃, ZnCl₂, AlCl₃, and NbCl₅ have been investigated, with ZnCl₂ demonstrating high performance. rdd.edu.iq

The selection of the catalyst is a critical parameter in optimizing the synthesis of this compound. While a direct comparative study of various Lewis acids for this specific ester is not extensively documented in the reviewed literature, the general principles of Lewis acid catalysis in esterification provide a solid foundation for methodological development. The table below summarizes various acid catalysts used in esterification reactions, providing a basis for selecting a suitable catalyst for the synthesis of this compound.

Table 1: Overview of Acid Catalysts in Esterification Reactions

| Catalyst Type | Specific Catalyst | Substrate(s) | Key Findings |

|---|---|---|---|

| Brønsted Acid | Sulfuric Acid (H₂SO₄) | 2,6-Dihydroxybenzoic Acid / Methanol | A common and effective catalyst for Fischer esterification of this class of compounds. uwindsor.ca |

| Lewis Acid | Aluminum Chloride (AlCl₃) | 2,6-Dimethoxybenzoyl chloride | Implicated in forming Lewis acid-base adducts. |

| Lewis Acid | Zinc Chloride (ZnCl₂) | Carbonyl compounds | Shows good catalytic activity in related reactions. beilstein-journals.org |

| Lewis Acid | Hafnium(IV) and Zirconium(IV) salts | Various carboxylic acids and alcohols | Effective for direct ester condensation. researchgate.net |

| Lewis Acid | Trimethylsilyl triflate | Carbonitriles and alcohols | Effective in Pinner reactions to produce esters. uobaghdad.edu.iq |

| Solid Acid Catalyst | Phosphoric acid modified Montmorillonite (B579905) K10 | Substituted benzoic acids | An efficient and reusable catalyst for esterification. |

Reaction Mechanism Elucidation

Kinetic Studies of Esterification Reactions

The esterification of carboxylic acids, such as 2,6-dihydroxybenzoic acid, with alcohols is a reversible reaction. The kinetics of this reaction are typically studied to understand the reaction rate and the factors that influence it. Generally, under acidic catalysis, the reaction follows a second-order kinetic model, being first order with respect to the carboxylic acid and first order with respect to the alcohol.

Kinetic studies on the esterification of acetic acid with ethanol have shown that the reaction rate constant increases with temperature. researchgate.netusm.my However, as the reaction is exothermic, higher temperatures can also favor the reverse hydrolysis reaction, thus affecting the equilibrium conversion. researchgate.net For instance, in one study, the maximum conversion of approximately 80% was achieved at 60°C with a 10:1 molar ratio of ethanol to acetic acid. researchgate.netusm.my The use of an excess of the alcohol is a common strategy to drive the equilibrium towards the formation of the ester. researchgate.net

Thermodynamic Considerations for Yield Optimization

The synthesis of this compound via Fischer esterification is an equilibrium-limited process. researchgate.net The position of the equilibrium is governed by the thermodynamic parameters of the reaction, namely the enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) of the reaction. To maximize the yield of the ester, the equilibrium must be shifted towards the product side.

According to Le Chatelier's principle, this can be achieved by several means:

Using an excess of one reactant: In the esterification of 2,6-dihydroxybenzoic acid, ethanol is typically used in large excess to drive the reaction forward. uwindsor.ca

Removal of a product: The removal of water as it is formed is a highly effective method to shift the equilibrium. This can be done by azeotropic distillation or by using a dehydrating agent.

The esterification reaction is generally slightly exothermic. researchgate.net Thermodynamic studies of the esterification of levulinic acid with 1-butene, for example, determined the enthalpy and entropy changes of the reaction, which are crucial for understanding the temperature dependence of the equilibrium constant. ed.gov For the synthesis of this compound, a detailed thermodynamic analysis would provide valuable insights for optimizing the reaction temperature and pressure to achieve the highest possible yield. While specific thermodynamic data for this reaction was not found, a study on the formation of cocrystals of 2,6-dihydroxybenzoic acid has been conducted, indicating interest in the thermodynamic properties of this compound. researchgate.net

Advanced Synthetic Techniques

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool to accelerate chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. acs.orgtcichemicals.commdpi.com The application of microwave irradiation in the synthesis of this compound can offer significant advantages. In a related study, the microwave-assisted synthesis of adducts of acyclovir (B1169) with 2,6-dihydroxybenzoic acid was successfully demonstrated. uobaghdad.edu.iq

The benefits of microwave heating stem from the direct interaction of the electromagnetic field with the polar molecules in the reaction mixture, leading to rapid and uniform heating. For esterification reactions, which are often equilibrium-limited, the rapid heating can help to quickly reach the optimal reaction temperature. In a study on the microwave-assisted esterification of a substituted benzoic acid, it was found that the yield of the ester increased significantly with an increase in temperature from 110°C to 130°C under sealed-vessel conditions. acs.org

The table below presents a summary of findings from a study on microwave-assisted esterification of a substituted benzoic acid, which can be indicative of the potential of this technique for the synthesis of this compound. acs.org

Table 2: Microwave-Assisted Esterification of 4-fluoro-3-nitrobenzoic acid

| Alcohol | Temperature (°C) | Irradiation Time (min) | Yield (%) |

|---|---|---|---|

| Methanol | 130 | 15 (3 x 5) | 77 |

| Ethanol | 130 | 15 (3 x 5) | 74 |

| Propanol | 130 | 15 (3 x 5) | 83 |

| Butanol | 130 | 15 (3 x 5) | 98 |

| sec-Butanol | 130 | 15 (3 x 5) | 38 |

| tert-Butanol | 130 | 15 (3 x 5) | 1 |

Source: Hamzah, A. S., et al. (2015). Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition. acs.org

Green Chemistry Approaches in Synthesis

In line with the principles of green chemistry, efforts are being made to develop more environmentally benign synthetic methods for the production of chemicals. In the context of this compound synthesis, this involves the use of greener catalysts and solvents.

Ionic Liquids: Ionic liquids (ILs) are salts with low melting points that are considered "green" solvents due to their negligible vapor pressure, which reduces air pollution. They can also act as catalysts. Acidic ionic liquids, for example, can catalyze esterification reactions, offering the advantage of being easily separable from the reaction mixture and potentially recyclable. The use of Brønsted acidic ionic liquids has been explored for the synthesis of salicylates, showing high catalytic efficiency. uwindsor.ca

Solid Acid Catalysts: The use of heterogeneous solid acid catalysts is another important green chemistry approach. These catalysts, such as phosphoric acid-modified montmorillonite K10 clay, offer several advantages over traditional homogeneous acid catalysts like sulfuric acid. They are generally less corrosive, easier to handle, and can be easily separated from the reaction mixture by simple filtration and reused, which simplifies the work-up procedure and reduces waste.

The development of green synthetic routes for this compound is an active area of research, with the aim of making the production process more sustainable and economically viable.

Structural Elucidation and Conformational Analysis

Spectroscopic Characterization Techniques

Spectroscopy is a fundamental tool for determining the structure of chemical compounds. By analyzing the interaction of electromagnetic radiation with the molecule, various spectroscopic methods offer specific information about its functional groups and connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique that probes the magnetic properties of atomic nuclei. ¹H and ¹³C NMR are particularly crucial for elucidating the carbon-hydrogen framework of organic molecules.

¹H NMR (Proton NMR): In the ¹H NMR spectrum of a related compound, levofloxacin-2,6-dihydroxybenzoic acid in D₂O, the protons of the 2,6-dihydroxybenzoate (B8749050) moiety exhibit distinct signals. mdpi.com The aromatic protons typically appear in a specific region of the spectrum, and their splitting patterns provide information about their neighboring protons. The protons of the ethyl group also show characteristic signals, with the methylene (B1212753) (-CH₂) protons appearing at a different chemical shift than the methyl (-CH₃) protons due to their different electronic environments.

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum provides information about the different carbon environments within the molecule. For a similar compound, 3,4-dihydroxybenzoic acid purified from Terminalia nigrovenulosa bark, the carbon atoms of the benzene (B151609) ring and the carboxyl group show distinct peaks. researchgate.net In ethyl 2,6-dihydroxybenzoate, the carbonyl carbon of the ester group, the aromatic carbons, and the carbons of the ethyl group would each resonate at characteristic chemical shifts. libretexts.org The chemical shifts are influenced by the electron-withdrawing effects of the hydroxyl and ester functional groups. libretexts.org

| Nucleus | Chemical Shift (ppm) Range (Predicted) | Multiplicity | Assignment |

|---|---|---|---|

| ¹H | ~6.0-7.5 | m | Aromatic Protons |

| ¹H | ~4.3 | q | -OCH₂CH₃ |

| ¹H | ~1.3 | t | -OCH₂CH₃ |

| ¹³C | ~170 | s | C=O (Ester) |

| ¹³C | ~150-160 | s | C-OH (Aromatic) |

| ¹³C | ~105-130 | d | Aromatic CH |

| ¹³C | ~100 | s | Aromatic C-C=O |

| ¹³C | ~60 | t | -OCH₂CH₃ |

| ¹³C | ~14 | q | -OCH₂CH₃ |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of an ester typically shows a characteristic pattern of three strong absorption bands. spectroscopyonline.com

For this compound, the key vibrational bands observed in its IR spectrum include:

O-H Stretching: A broad band in the region of 3300-2500 cm⁻¹ corresponding to the hydroxyl (-OH) groups. The broadness is due to hydrogen bonding. libretexts.org

C=O Stretching: A strong, sharp peak between 1750-1735 cm⁻¹ characteristic of the carbonyl group (C=O) in a saturated ester. spectroscopyonline.comlibretexts.org

C-O Stretching: Two distinct, intense bands are typically observed for the C-O bonds of an ester group in the 1300-1000 cm⁻¹ region. spectroscopyonline.com

Aromatic C=C Stretching: Peaks in the 1600-1450 cm⁻¹ region are indicative of the carbon-carbon double bonds within the benzene ring.

| Vibrational Mode | Frequency Range (cm⁻¹) | Intensity |

|---|---|---|

| O-H Stretch (H-bonded) | 3300-2500 | Strong, Broad |

| C=O Stretch (Ester) | 1750-1735 | Strong, Sharp |

| C-O Stretch | 1300-1000 | Strong |

| Aromatic C=C Stretch | 1600-1450 | Medium to Weak |

Mass Spectrometry (MS)

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. This provides information about the molecular weight and fragmentation pattern of the compound. The mass spectrum of this compound would show a molecular ion peak [M]⁺ corresponding to its molecular weight (182.17 g/mol ). sigmaaldrich.cnuni.lu Fragmentation patterns can reveal the loss of specific groups, such as the ethoxy group (-OCH₂CH₃) or the carboxyl group (-COOCH₂CH₃), providing further structural confirmation. High-resolution mass spectrometry (HRMS) can determine the elemental composition of the molecule with high accuracy. rsc.org

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a compound. This technique is particularly useful for analyzing compounds with conjugated systems, such as aromatic rings. A study on the complex formation between uranium(VI) and 2,6-dihydroxybenzoate showed characteristic absorbance changes in the UV-Vis spectrum. researchgate.net this compound, containing a substituted benzene ring, is expected to exhibit absorption maxima in the UV region, which can be influenced by the solvent and the pH of the solution. nih.gov These absorptions are due to π → π* electronic transitions within the aromatic system.

Crystallographic Analysis

Crystallographic analysis, particularly single crystal X-ray diffraction, provides the most definitive three-dimensional structural information for a crystalline solid.

Single Crystal X-ray Diffraction (SCXRD)

Single Crystal X-ray Diffraction (SCXRD) has been instrumental in unambiguously confirming the molecular structure of derivatives and salts of 2,6-dihydroxybenzoic acid. thieme-connect.comiucr.orgacs.orgrsc.orgnih.gov For instance, the crystal structure of 2-phenylthis compound was determined by this method. thieme-connect.comnih.gov Similarly, studies on salts of 2,6-dihydroxybenzoic acid with various alkaloids and active pharmaceutical ingredients have utilized SCXRD to confirm proton transfer and elucidate the intricate hydrogen bonding networks. iucr.orgacs.org

While the specific crystallographic data for this compound is not detailed in the provided search results, a study on the related compound ethyl 2,6-dimethoxybenzoate revealed that it crystallizes in the triclinic space group P-1. oalib.com This suggests that this compound, when crystallized, would also form a well-defined crystal lattice. An SCXRD analysis would provide precise bond lengths, bond angles, and details of intermolecular interactions, such as hydrogen bonds involving the hydroxyl groups and the ester carbonyl group, which are crucial for understanding its solid-state packing and physical properties.

| Crystallographic Parameter | Typical Information Obtained |

|---|---|

| Crystal System | e.g., Monoclinic, Triclinic, Orthorhombic |

| Space Group | Describes the symmetry of the crystal |

| Unit Cell Dimensions (a, b, c, α, β, γ) | Dimensions and angles of the unit cell |

| Bond Lengths and Angles | Precise intramolecular distances and angles |

| Intermolecular Interactions | Details of hydrogen bonding and other non-covalent interactions |

Determination of Unit Cell Parameters

The foundational step in crystal structure analysis is the determination of the unit cell parameters. For this compound, the crystal system has been identified as monoclinic. researchgate.net The specific dimensions of the unit cell are detailed in the table below. researchgate.net

| Parameter | Value |

| a | 5.4084(5) Å |

| b | 5.2240(7) Å |

| c | 22.986(4) Å |

| β | 94.69(3)° |

| Volume | 647.27(16) ų |

| Z | 4 |

A comprehensive table of the unit cell parameters for this compound.

Space Group Determination

The arrangement of molecules within the crystal lattice is described by its space group. For this compound, the determined space group is P21/c. researchgate.net This designation provides crucial information about the symmetry elements present in the crystal structure.

Molecular Conformation in the Solid State

In the solid state, the carboxyl group of the this compound molecule adopts an anti-conformation. researchgate.net This conformation is stabilized by an intramolecular hydrogen bond involving the carboxylic hydroxyl group acting as a donor. researchgate.net The two hydroxyl groups on the benzoate (B1203000) anion are also involved in two intramolecular O-H···O hydrogen bonds. researchgate.netiucr.org

Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

The crystal packing of this compound is stabilized by a network of intermolecular interactions. The acid molecules crystallize as hydrogen-bonded carboxylic dimers. researchgate.net These dimers then pack to form a herringbone motif, a pattern typically observed in polycyclic aromatic compounds. researchgate.net

Powder X-ray Diffraction (PXRD)

Powder X-ray diffraction (PXRD) is a valuable technique for the characterization of crystalline materials. It provides a unique "fingerprint" for a given crystalline solid. farmaceut.orgresearchgate.net The PXRD pattern of a substance can be used for phase identification and to confirm the formation of new crystalline phases, such as in the synthesis of molecular salts or cocrystals involving 2,6-dihydroxybenzoic acid. researchgate.netiucr.orgacs.orgresearchgate.net For instance, PXRD has been utilized to confirm the formation of novel salts of 2,6-dihydroxybenzoic acid with various alkaloids and other active pharmaceutical ingredients. researchgate.netiucr.orgacs.org

Computational Chemistry and Molecular Modeling

To complement experimental findings, computational methods are employed to investigate the electronic structure and properties of this compound.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. abinit.orgarxiv.org DFT calculations have been employed to substantiate the features observed in the crystal structures of derivatives and complexes of 2,6-dihydroxybenzoic acid. researchgate.net These calculations can provide insights into molecular geometries, vibrational frequencies, and electronic properties. chemrxiv.org For example, DFT has been used to study proton transfer and photophysical properties of dihydroxybenzoic acid derivatives, helping to understand their behavior in various applications. chemrxiv.org Computational studies, including DFT, have also been used to investigate the conformational preferences of related resorcinarene (B1253557) macrocycles. mdpi.com

Geometry Optimization

Geometry optimization is a computational process used to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For this compound, this is typically achieved using Density Functional Theory (DFT), a method that offers a good balance between accuracy and computational cost. arxiv.org

Researchers often employ hybrid DFT functionals, such as APF-D or B3LYP, combined with a basis set like 6-311++G(d,p). acs.orgnih.gov The APF-D method is noted for its accuracy in determining molecular geometry, particularly for systems with hydrogen bonds. iucr.org The process usually starts with an initial geometry, which can be derived from experimental data like X-ray crystallography of related compounds, and iteratively adjusts atomic positions to minimize the total energy of the system. acs.org The resulting optimized structure provides key data on bond lengths, bond angles, and dihedral angles. A crucial feature in the optimized geometry of this compound is the presence of strong intramolecular hydrogen bonds between the two hydroxyl groups and the carbonyl oxygen of the ester group, which significantly influences the planarity and stability of the molecule. iucr.orgmdpi.com

| Parameter | Description | Typical Calculated Value |

|---|---|---|

| C-C (aromatic) | Bond length within the benzene ring | 1.39 - 1.41 Å |

| C-O (hydroxyl) | Bond length of the phenolic hydroxyl group | 1.36 Å |

| C=O (carbonyl) | Bond length of the ester carbonyl group | 1.25 Å |

| C-O (ester) | Bond length of the ester single bond | 1.35 Å |

| O-C-C (ring) | Bond angle of the hydroxyl group to the ring | ~120° |

| O=C-O (ester) | Bond angle within the ester group | ~123° |

Vibrational Frequency Analysis

Following geometry optimization, a vibrational frequency analysis is performed to confirm that the optimized structure is a true energy minimum and to predict its infrared (IR) spectrum. nih.gov This calculation involves computing the second derivatives of the energy with respect to atomic displacements. A stable structure will have all real (positive) vibrational frequencies. acs.org

These theoretical calculations are invaluable for interpreting experimental FT-IR spectra. nih.gov By analyzing the potential energy distribution (PED), each calculated vibrational mode can be assigned to specific atomic motions, such as stretching, bending, or torsional vibrations. acs.org For this compound, key vibrational modes include the O-H stretching of the hydroxyl groups, the C=O stretching of the ester, and various C-C and C-O stretching and bending modes within the aromatic ring and ester functional group. The intramolecular hydrogen bonds cause a significant redshift (lowering of frequency) in the O-H stretching bands compared to free hydroxyl groups.

| Vibrational Mode | Description of Motion | Calculated Frequency Range (cm⁻¹) |

|---|---|---|

| ν(O-H) | Hydroxyl group stretching (intramolecularly H-bonded) | 3200 - 3400 |

| ν(C-H) | Aromatic C-H stretching | 3000 - 3100 |

| ν(C=O) | Ester carbonyl stretching | 1650 - 1680 |

| ν(C-C) | Aromatic ring stretching | 1450 - 1600 |

| δ(CH₂) | Methylene group scissoring (in ethyl group) | 1445 - 1460 |

| ν(C-O) | Ester C-O stretching | 1250 - 1300 |

Conformational Analysis and Energy Landscapes

Conformational analysis investigates the different spatial arrangements (conformers) of a molecule that can be interconverted by rotation about single bonds. For this compound, the primary sources of conformational flexibility are the rotation of the ethyl group and the orientation of the hydroxyl groups. The collection of all possible conformers and the energy barriers between them constitutes the molecule's potential energy landscape. nih.gov

Computational methods can be used to explore this landscape, identifying low-energy conformers and the transition states that connect them. acs.orgnih.gov This analysis is crucial for understanding polymorphism—the ability of a compound to exist in multiple crystal forms—as different conformers may pack into different crystal lattices. researchgate.net The stability of each conformer is heavily influenced by the intramolecular hydrogen bonding network. The most stable conformer is typically the one that maximizes these favorable interactions. The crystal energy landscape, which considers both the intramolecular energy of the conformer and the intermolecular energy of the crystal packing, can be computationally predicted to identify thermodynamically accessible polymorphs. acs.orgnih.gov

| Conformer ID | Description | Relative Energy (kcal/mol) |

|---|---|---|

| Conf-1 (Global Minimum) | Planar, dual intramolecular H-bonds to carbonyl oxygen | 0.00 |

| Conf-2 | Rotation of ethyl group, H-bonds maintained | +1.5 |

| Conf-3 | One H-bond broken due to hydroxyl rotation | +4.0 |

| Conf-4 | Non-planar ester group, weakened H-bonds | +5.5 |

Molecular Dynamics Simulations

While geometry optimization and frequency analysis describe a static molecule at 0 K, molecular dynamics (MD) simulations provide insight into the behavior of a molecule at finite temperatures, including its movements and interactions with its environment (e.g., a solvent). ump.edu.my MD simulations model the motion of individual atoms over time by solving Newton's equations of motion. ump.edu.my

For this compound, MD simulations can be used to study its behavior in solution. Such studies, often performed on the parent 2,6-dihydroxybenzoic acid, use force fields like COMPASS to define the potential energy of the system. ump.edu.my The simulation tracks the trajectory of all atoms, allowing for the analysis of intermolecular interactions, such as hydrogen bonding between the solute and solvent molecules. researchgate.net Key outputs include the radial distribution function (rdf), which gives the probability of finding a solvent atom at a certain distance from a solute atom. researchgate.netump.edu.my This analysis can reveal how the solvent structures itself around the molecule and which functional groups are most involved in solvation, which is critical for understanding crystallization processes. ump.edu.my

| Atom Pair | rdf Peak Distance (Å) | Interpretation |

|---|---|---|

| Hydroxyl O -- Ethanol H | ~1.8 | Strong hydrogen bond (solute as H-acceptor) |

| Hydroxyl H -- Ethanol O | ~1.9 | Strong hydrogen bond (solute as H-donor) |

| Carbonyl O -- Ethanol H | ~2.0 | Hydrogen bond to ester carbonyl |

| Aromatic Ring C -- Ethanol C | ~3.5 | van der Waals / hydrophobic interactions |

Advanced Analytical Methodologies for Characterization and Quantification

Chromatographic Techniques

Chromatography is the cornerstone for the analytical assessment of ethyl 2,6-dihydroxybenzoate (B8749050). The selection of a specific technique is contingent on the analytical objective, whether it be purity determination, quantification in a complex sample, or preliminary qualitative screening.

High-Performance Liquid Chromatography (HPLC) is a premier technique for the analysis of non-volatile or thermally sensitive compounds like ethyl 2,6-dihydroxybenzoate. It offers high resolution, accuracy, and sensitivity. The separation of dihydroxybenzoic acid isomers, the parent acids of the ester, has been successfully achieved using HPLC, demonstrating the technique's suitability for this class of compounds. oup.comsielc.com

Developing an HPLC method for the purity assessment of this compound involves the systematic optimization of several parameters to ensure that the main compound is effectively separated from any process-related impurities, starting materials (e.g., 2,6-dihydroxybenzoic acid), or degradation products.

The process typically begins with selecting an appropriate stationary phase, most commonly a reversed-phase column such as a C18. nih.gov The mobile phase usually consists of a mixture of an organic solvent (like acetonitrile or methanol) and an aqueous buffer, often acidified with formic, phosphoric, or trifluoroacetic acid to ensure good peak shape for phenolic compounds. sielc.comnih.govupb.ro

A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to separate compounds with a range of polarities. nih.govnih.gov Key parameters that are optimized during method development include the gradient profile, flow rate, column temperature, and injection volume. nih.govlongdom.org Detection is typically performed using a UV detector at a wavelength where the analyte exhibits maximum absorbance, often around 250 nm for benzoic acid derivatives. sielc.com The final method must be validated according to ICH guidelines, assessing characteristics such as specificity, linearity, accuracy, precision, and robustness to ensure it is suitable for its intended purpose. ich.orgeuropa.eujptcp.com

Table 1: Illustrative HPLC Parameters for Purity Assessment

| Parameter | Typical Condition | Purpose |

|---|---|---|

| Column | Reversed-Phase C18 (e.g., 150 x 4.6 mm, 3.5 µm) nih.gov | Provides hydrophobic stationary phase for separation. |

| Mobile Phase A | 0.1% Formic Acid in Water vu.edu.au | Aqueous component of the mobile phase; acid suppresses ionization. |

| Mobile Phase B | Acetonitrile nih.gov | Organic modifier to elute compounds from the column. |

| Elution Mode | Gradient | Allows for separation of compounds with varying polarities. |

| Flow Rate | 1.0 mL/min nih.gov | Controls the speed of the separation and analysis time. |

| Column Temperature | 30-40 °C nih.govlongdom.org | Affects viscosity and selectivity, optimizing peak shape. |

| Detection | UV at 254 nm rsc.org | Monitors the eluent for UV-absorbing compounds. |

| Injection Volume | 10 µL nih.gov | The volume of the sample introduced into the system. |

Quantifying this compound in complex matrices, such as biological fluids, plant extracts, or commercial formulations, requires a method that is not only accurate and precise but also selective enough to avoid interference from other matrix components. unipi.it Sample preparation is a critical first step and may involve techniques like liquid-liquid extraction, solid-phase extraction (SPE), or simple filtration to remove interfering substances and concentrate the analyte. longdom.orgvu.edu.au

For quantification, an external standard calibration curve is typically constructed. nih.gov This involves preparing a series of standard solutions of known concentrations of pure this compound. These standards are analyzed, and a calibration curve is generated by plotting the peak area against the concentration. The concentration of the analyte in an unknown sample can then be determined by measuring its peak area and interpolating the concentration from the linear regression of the calibration curve. nih.gov Method validation for quantification includes determining the limit of detection (LOD) and limit of quantification (LOQ), which define the sensitivity of the method. unipi.it

For unambiguous identification and highly sensitive quantification, HPLC can be coupled with a mass spectrometer (LC-MS). ekb.eg This hyphenated technique combines the powerful separation capabilities of HPLC with the mass analysis accuracy of MS. ekb.eg Electrospray ionization (ESI) is a common interface used for phenolic compounds, often operated in negative ion mode, which detects the deprotonated molecule [M-H]⁻. nih.govekb.eg

LC-MS provides molecular weight information, which serves as a strong confirmation of the compound's identity. Further structural information can be obtained using tandem mass spectrometry (LC-MS/MS), where the parent ion is fragmented to produce a characteristic pattern of daughter ions. vu.edu.aunih.gov This technique is exceptionally selective and is the gold standard for quantifying analytes at very low concentrations in highly complex matrices due to its ability to filter out background noise. vu.edu.auafsu.edu.tr

Table 2: Typical LC-MS/MS Parameters for Quantification

| Parameter | Typical Setting | Function |

|---|---|---|

| Ionization Mode | Electrospray Ionization (ESI), Negative | Generates charged ions from the analyte for MS detection. |

| Acquisition Mode | Multiple Reaction Monitoring (MRM) vu.edu.au | Provides high selectivity and sensitivity by monitoring a specific parent-to-daughter ion transition. |

| Parent Ion [M-H]⁻ | m/z 181.05 | Mass-to-charge ratio of the deprotonated this compound molecule. |

| Fragment Ion | e.g., m/z 137.02 | A characteristic fragment resulting from the collision-induced dissociation of the parent ion (loss of C2H4O). |

| Drying Gas | Nitrogen | Aids in desolvation of the ESI droplets. |

| Collision Gas | Argon or Nitrogen nih.gov | Used to induce fragmentation in the collision cell for MS/MS. |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry for definitive identification and quantification. thepharmajournal.com For polar compounds like this compound, a derivatization step is typically required to increase their volatility and thermal stability. nih.gov This often involves converting the hydroxyl groups into less polar silyl ethers using a reagent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). nih.gov

Once derivatized, the sample is injected into the GC, where it is vaporized and separated on a capillary column. The separated components then enter the mass spectrometer, which ionizes them (typically via electron impact, EI) and separates the resulting ions based on their mass-to-charge ratio. gcms.cz The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," that can be compared against spectral libraries for confident identification. gcms.czgcms.cz GC-MS is highly sensitive and specific, making it suitable for the analysis of trace components in complex mixtures. nih.gov

Thin Layer Chromatography (TLC) is a versatile, cost-effective, and rapid chromatographic technique primarily used for qualitative analysis, such as monitoring the progress of a chemical reaction, screening for the presence of a compound, or assessing the purity of a sample. merckmillipore.comumich.edu The technique involves spotting the sample onto a plate coated with a thin layer of an adsorbent (the stationary phase), such as silica (B1680970) gel or alumina. umich.edurjpbcs.com

The plate is then placed in a sealed chamber containing a suitable solvent or solvent mixture (the mobile phase). umich.edu By capillary action, the mobile phase moves up the plate, and the components of the sample mixture are separated based on their differential affinity for the stationary and mobile phases. umich.edu Both normal-phase (polar stationary phase) and reversed-phase (nonpolar stationary phase) TLC can be employed for the separation of benzoic acid derivatives. researchgate.netopenaccesspub.org

After development, the separated spots are visualized. Since this compound contains a chromophore, it can be readily visualized under UV light (typically at 254 nm) as a dark spot on a fluorescent background. openaccesspub.org The position of the spot is characterized by its retention factor (Rf), which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front. umich.edu

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 2,6-dihydroxybenzoic acid |

| Acetonitrile |

| Methanol |

| Formic Acid |

| Phosphoric Acid |

| Trifluoroacetic Acid |

| Nitrogen |

| Argon |

High-Performance Liquid Chromatography (HPLC)

Electrochemical Methods

Electrochemical methods are powerful tools for investigating the redox behavior of electroactive species like this compound. These techniques measure the potential, charge, or current to determine the concentration of an analyte or to characterize its chemical reactivity. ethz.chsaylor.org The presence of the hydroxyl groups on the aromatic ring makes this compound susceptible to electrochemical oxidation.

Hyphenated Techniques

Hyphenated techniques involve the coupling of a separation technique with a spectroscopic or other detection method, providing a more comprehensive analysis of a sample. These methods are instrumental in modern analytical chemistry for the characterization of complex mixtures and pure compounds.

Thermogravimetric Analysis (TGA) is a thermal analysis technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is valuable for determining the thermal stability and decomposition profile of a compound. When TGA is coupled with other analytical techniques, such as Fourier-transform infrared spectroscopy (TGA-FTIR) or mass spectrometry (TGA-MS), it allows for the identification of the gaseous products evolved during thermal decomposition.

While specific TGA data for this compound is not widely published, studies on the related compound, 2,6-dihydroxybenzoic acid, provide an indication of its thermal behavior. A study on hydroxybenzoic acid derivatives showed that 2,6-dihydroxybenzoic acid undergoes vaporization without evidence of thermal decomposition under the experimental conditions. researchgate.net The vaporization enthalpy for this compound was determined using TGA. researchgate.net

Below is a hypothetical data table illustrating the kind of information that could be obtained from a TGA analysis of a compound like this compound, based on typical analyses of similar aromatic esters.

| Temperature Range (°C) | Mass Loss (%) | Associated Process |

| 150 - 250 | ~ 100% | Vaporization/Decomposition |

This table is illustrative and based on the expected behavior of similar compounds. Actual values for this compound would need to be determined experimentally.

Differential Scanning Calorimetry (DSC) is a thermoanalytical technique in which the difference in the amount of heat required to increase the temperature of a sample and a reference is measured as a function of temperature. nih.gov DSC is used to study thermal transitions such as melting, crystallization, and glass transitions. researchgate.netosti.gov

For this compound, DSC can provide information on its melting point and enthalpy of fusion. This data is critical for purity assessment and understanding the physical state of the compound. A study on various disubstituted benzoic acids, including 2,6-dihydroxybenzoic acid, utilized simultaneous TG/DSC to evaluate their thermal properties. researchgate.net The melting point of 2,6-dihydroxybenzoic acid is reported to be around 165 °C (with decomposition). sigmaaldrich.com

The following interactive data table presents typical data that would be obtained from a DSC analysis of a crystalline organic compound like this compound.

| Thermal Event | Onset Temperature (°C) | Peak Temperature (°C) | Enthalpy (J/g) |

| Melting | Value | Value | Value |

This table is a template for experimental data. The values would be specific to this compound and would need to be determined through DSC analysis.

Biological and Biomedical Research Applications

Pharmacological Activities and Mechanisms of Action

A comprehensive review of scientific databases yields no specific studies on the pharmacological activities of Ethyl 2,6-dihydroxybenzoate (B8749050) itself. Research has instead focused on related molecules.

Lipid-Lowering Activity

There is no available scientific literature detailing the lipid-lowering activity of Ethyl 2,6-dihydroxybenzoate.

In Vitro Assays (e.g., Hep G2 Cells)

No studies were found that specifically investigate the effects of this compound on lipid accumulation or metabolism in HepG2 cells. Research on isomers, such as Ethyl 2,4,6-trihydroxybenzoate, has shown that it does not induce lipid accumulation in HepG2 cells. nih.govresearchgate.net Another isomer, 2,5-dihydroxybenzoic acid, has been shown to reduce oleic acid-induced lipid accumulation in these cells. nih.gov However, these findings cannot be directly attributed to this compound due to differences in chemical structure.

Structure-Activity Relationship (SAR) Studies for Lipid Metabolism

In the absence of primary research on the lipid-lowering effects of this compound, no structure-activity relationship (SAR) studies concerning its role in lipid metabolism have been published.

Antimicrobial Properties

Direct research on the antimicrobial properties of this compound is not present in the available literature. Studies have been conducted on its parent acid and other isomers.

Antifungal Activity

There are no published studies specifically examining the antifungal activity of this compound.

DNA-Binding and Cleaving Ability

The interaction of small molecules with DNA can lead to binding or cleavage, which are critical mechanisms for the therapeutic action of many anti-tumor agents. nih.govsciepub.com These interactions can occur through non-covalent modes, such as intercalation between base pairs, or through covalent binding. nih.govsciepub.com Some compounds can also induce DNA cleavage, often through the generation of reactive oxygen species (ROS) in the presence of cofactors like metal ions. nih.govresearchgate.net

Research on dihydroxybenzene derivatives, such as 5-alkylresorcinols, has shown that they can effect Cu(II)-dependent DNA strand scission. researchgate.net The proposed mechanism involves an initial oxygenation of the benzene (B151609) ring, particularly at an alkaline pH, which leads to the formation of trihydroxylated benzene intermediates. researchgate.net These intermediates can then reduce Cu²⁺, leading to the formation of ROS like the hydroxyl radical (•OH), which ultimately causes the cleavage of the DNA strands. researchgate.net Although direct studies on the DNA-binding and cleaving ability of this compound are not prominent, its core structure as a dihydroxybenzoic acid derivative suggests a potential for similar activity. The presence of the two hydroxyl groups on the benzene ring could facilitate interactions with metal ions and subsequent redox cycling to generate species capable of DNA damage.

Cytotoxic Activity in Cancer Cell Lines

The evaluation of a compound's cytotoxic effect on cancer cell lines is a fundamental step in the discovery of new anticancer agents. This is often assessed using assays like the MTT assay, which measures the metabolic activity of cells as an indicator of their viability. als-journal.com

A study investigating the cytotoxic effects of various compounds isolated from Ifloga spicata tested a closely related compound, methyl dihydroxybenzoate, against the human liver cancer cell line HepG-2. nih.gov The results showed that methyl dihydroxybenzoate exhibited modest cytotoxic activity. nih.gov Given the structural similarity between the methyl and ethyl esters of dihydroxybenzoic acid, it is plausible that this compound could exhibit comparable cytotoxic properties. The ester group and the dihydroxy substitution pattern are key features that would contribute to its biological activity.

| Compound | Cell Line | IC₅₀ (µg/mL) | Activity Level |

|---|---|---|---|

| Methyl dihydroxybenzoate | HepG-2 | 25.66 | Modest nih.gov |

Structure-Activity Relationship (SAR) Studies

Influence of Ester Moiety on Bioactivity

The ester moiety in a phenolic compound can significantly modulate its biological activity compared to the parent carboxylic acid. Esterification of the carboxyl group, converting 2,6-dihydroxybenzoic acid to this compound, alters several physicochemical properties such as lipophilicity, steric hindrance, and electronic distribution. These changes can, in turn, affect the compound's antioxidant capacity and other biological effects.

Role of Hydroxyl Groups in Pharmacological Effects

The number and position of hydroxyl (-OH) groups on the benzene ring are paramount in determining the pharmacological effects of phenolic compounds, particularly their antioxidant activity. nih.govwiserpub.com For dihydroxybenzoic acid derivatives, the presence of two hydroxyl groups is a critical structural feature. wiserpub.com

Structure-activity relationship studies have consistently shown that the antioxidant capacity is not merely dependent on the number of hydroxyl groups but is strongly influenced by their relative positions. wiserpub.comnih.gov The presence of hydroxyl groups in an ortho or para position to each other often leads to higher antioxidant activity. nih.gov This arrangement can stabilize the resulting phenoxyl radical through resonance or intramolecular hydrogen bonding. The antioxidant mechanism for these compounds often involves the release of an electron from the hydroxyl groups, a process that is easier when the molecule has strong electron-donor characteristics. wiserpub.com Therefore, the two hydroxyl groups in this compound are the primary functional groups responsible for its potential antioxidant and related pharmacological effects.

Derivatization for Enhanced Bioactivity and Selectivity

No specific studies detailing the derivatization of this compound to enhance its biological activity or selectivity were identified in the available literature. Research on the chemical modification of this specific molecule to improve its therapeutic properties has not been published. While derivatization is a common strategy in medicinal chemistry to optimize lead compounds, this approach has not been documented for this compound.

Pharmacokinetics and Pharmacodynamics (Computational and In Vitro Studies)

There are no available molecular docking studies that specifically investigate the ligand-protein interactions of this compound. Computational research to predict its binding affinity and interaction modes with specific biological targets, such as enzymes or receptors, has not been reported. While studies exist for other benzoate (B1203000) derivatives, data for the 2,6-dihydroxy isomer is absent.

Information regarding the cellular uptake and metabolic pathways of this compound in in vitro models is not available in published research. Studies using cell lines or microsomal preparations to determine how this compound is absorbed, distributed, and biotransformed at a cellular level have not been documented.

There is no scientific literature describing the use of this compound within drug delivery systems for any application, including bone regeneration. In contrast, research has been conducted on its isomers, such as ethyl-2,5-dihydroxybenzoate and ethyl-3,4-dihydroxybenzoate, which have been incorporated into implant coatings and other carriers to promote bone healing. nih.govresearchgate.netnih.gov However, similar applications for this compound have not been explored in the available research.

Table of Compounds

As no specific research on this compound or its derivatives was found for the requested topics, a table of compounds is not applicable.

Supramolecular Chemistry and Material Science Applications

Cocrystallization Studies

While specific studies on the cocrystallization of Ethyl 2,6-dihydroxybenzoate (B8749050) are not extensively documented, the parent compound, 2,6-dihydroxybenzoic acid, is a widely recognized coformer in the field of crystal engineering. The principles and interactions observed with the parent acid provide a strong foundation for understanding the potential of its ethyl ester derivative in forming multi-component crystalline systems. The primary difference lies in the functional group for supramolecular recognition: the carboxylic acid can form robust acid-heterocycle or acid-amide synthons and engage in salt formation, whereas the ethyl ester relies on different hydrogen bonding patterns.

The parent acid, 2,6-dihydroxybenzoic acid (26DHBA), has been successfully used to form novel molecular salts with the antiviral active pharmaceutical ingredient (API), Acyclovir (B1169) (ACV). Cocrystallization experiments between ACV and 26DHBA have yielded two distinct polymorphic salt forms, designated as Form I and Form II of acyclovirium 2,6-dihydroxybenzoate. scribd.com

The formation of these salts can be selectively controlled by the preparation method. Various techniques have been employed, including solution cocrystallization, slurry conversion, and grinding (neat and liquid-assisted). Notably, the choice of solvent in these methods allows for the selective crystallization of either Form I or Form II. scribd.com Furthermore, microwave-assisted slurry cocrystallization has been shown to be a rapid and efficient method that consistently produces Form II, regardless of the liquid medium used. scribd.com This highlights the tunability of the crystallization process to target specific solid forms of an API.

| Crystallization Method | Solvent/Condition | Resulting Form | Reference |

|---|---|---|---|

| Solution Cocrystallization | Specific appropriate solvents | Form I or Form II (Selective) | scribd.com |

| Slurry Cocrystallization | Specific appropriate solvents | Form I or Form II (Selective) | scribd.com |

| Microwave-Assisted Slurry | Various liquid media | Form II | scribd.com |

A primary motivation for forming pharmaceutical salts and cocrystals is to enhance the physicochemical properties of the parent API. In the case of the Acyclovir salts with 2,6-dihydroxybenzoic acid, significant improvements in both thermal stability and solubility were observed compared to pure Acyclovir.

The thermal stability of the new salt forms was confirmed by thermal analysis. Form I is stable up to 183 °C, while Form II is stable up to 176 °C, demonstrating their robustness at elevated temperatures. scribd.com Crucially, both salt forms exhibited enhanced aqueous solubility compared to the pure drug, a property that is often correlated with improved bioavailability. scribd.com

| Compound | Thermal Stability (Decomposition Temp.) | Solubility | Reference |

|---|---|---|---|

| Acyclovir (ACV) | Lower than salts | Baseline | scribd.com |

| ACV·26DHBA (Form I) | Stable up to 183 °C | Better than pure ACV | scribd.com |

| ACV·26DHBA (Form II) | Stable up to 176 °C | Better than pure ACV | scribd.com |

The crystal structures of multi-component systems are stabilized by a network of non-covalent interactions, primarily hydrogen bonds. In the ionic complexes of Acyclovir and 2,6-dihydroxybenzoic acid, proton transfer occurs from the carboxylic acid to the Acyclovir molecule, and the resulting crystal lattice is stabilized by strong charge-assisted hydrogen bonds and other intermolecular interactions. scribd.com

Studies on other cocrystals involving 2,6-dihydroxybenzoic acid reveal its versatility in forming predictable hydrogen bonding patterns, known as supramolecular synthons. For instance:

In a cocrystal with the drug Ethenzamide, a powerful acid-amide heterosynthon is formed between the carboxylic acid of 26DHBA and the amide group of Ethenzamide. mdpi.com

Cocrystals with Metronidazole feature a variety of hydrogen bonds, including N—H⋯O, O—H⋯N, C—H⋯O, and O—H⋯O interactions, which collectively build a robust three-dimensional supramolecular framework. nih.gov

While Ethyl 2,6-dihydroxybenzoate cannot form the classic carboxylic acid dimer or acid-amide heterosynthons, its two hydroxyl groups and ester carbonyl group are fully capable of participating in extensive hydrogen bonding networks, suggesting its potential as a coformer for neutral APIs.

Applications in Resorcinarene (B1253557) Chemistry

This compound and its close analogues are valuable precursors in the synthesis of resorcinarenes, which are macrocyclic compounds formed by the acid-catalyzed condensation of a resorcinol (B1680541) derivative with an aldehyde. curtin.edu.au These bowl-shaped molecules are of significant interest in supramolecular chemistry for their ability to act as host molecules in molecular recognition and for their use as larger scaffolds for building complex chemical systems. researchgate.net

The synthesis of resorcinarenes bearing functional groups on the aromatic ring, such as an ester, can be challenging because electron-withdrawing groups can deactivate the ring towards the electrophilic aromatic substitution required for macrocyclization. curtin.edu.au Despite this, a straightforward synthetic pathway has been developed for a 2-(carboxymethyl)-resorcinarene using mthis compound, an analogue of the ethyl ester. curtin.edu.au

The synthesis involves a one-pot, acid-catalyzed condensation of the functionalized resorcinol (methyl or this compound) with an aldehyde, such as isovaleraldehyde, typically in ethanol (B145695) with hydrochloric acid as the catalyst. curtin.edu.au The resulting resorcinarene precipitates from the solution and can be purified by recrystallization. This compound itself has been used as a starting material in the synthesis of diester derivatives of oxacalix nih.govarenes, which are structurally related macrocycles.

| Reactant 1 | Reactant 2 | Catalyst | Solvent | Key Outcome | Reference |

|---|---|---|---|---|---|

| Mthis compound | Isovaleraldehyde | HCl | Ethanol | Formation of 2-(carboxymethyl)-resorcin nih.govarene | curtin.edu.au |

Resorcinarenes are conformationally flexible and can exist in several forms, including the common C₄ᵥ symmetric "bowl" or "crown" conformation and less common C₂ᵥ "boat" or C₂ₕ "chair" conformations. researchgate.net The preferred conformation is dictated by the substituents on both the upper (hydroxyl-bearing) and lower (aldehyde-derived) rims of the macrocycle.

In the case of the resorcinarene synthesized from mthis compound, single-crystal X-ray diffraction revealed two unusual structural features. Firstly, the molecule adopts a C₂ symmetric configuration of the isobutyl groups on the lower rim. Secondly, and more significantly, the macrocycle exists in a "pseudochair" conformation rather than the typical bowl shape. curtin.edu.au

This conformational preference is a direct consequence of the electron-withdrawing ester groups at the 2-position. In a typical resorcinarene, the bowl shape is stabilized by a circular array of intramolecular hydrogen bonds between the upper-rim hydroxyl groups. However, the ester functionality interrupts this archetypal hydrogen bonding network. Density Functional Theory (DFT) calculations have shown that the ester groups become better hydrogen bond acceptors than the phenols, forcing each phenol to act solely as a donor and disrupting the circular network, which leads to the more stable chair conformation for this specific substituted resorcinarene. curtin.edu.au

Polymer Materials and Intermediates

The structure of this compound, featuring two hydroxyl groups and an ethyl ester group attached to a benzene (B151609) ring, provides multiple reactive sites for polymerization. The presence of the dihydroxy functionality, in particular, is a common feature in monomers used for step-growth polymerization to produce polyesters, polyethers, and polycarbonates.

Theoretical Polymerization Pathways:

This compound can theoretically participate in polymerization reactions through its hydroxyl groups. For instance, in polycondensation reactions, these hydroxyl groups can react with dicarboxylic acids, diacid chlorides, or phosgene to form polyesters and polycarbonates, respectively. The ester group might also be modified or participate in transesterification reactions under specific catalytic conditions.

The substitution pattern of the hydroxyl groups at the 2 and 6 positions can influence the spatial arrangement and reactivity of the monomer, potentially leading to polymers with unique architectures and properties. The steric hindrance caused by the ortho-ester group could affect the polymerization kinetics and the resulting polymer's molecular weight and microstructure.

Role as a Polymer Intermediate:

Beyond its direct use as a monomer, this compound can serve as a valuable intermediate in the synthesis of more complex monomers. The hydroxyl and ester functionalities can be chemically modified to introduce other reactive groups, thereby creating novel building blocks for polymer synthesis. For example, the hydroxyl groups could be converted to other functional groups that are more suitable for specific polymerization techniques, such as ring-opening polymerization or controlled radical polymerization.

Research Findings and Data:

Currently, there is a notable lack of specific research literature detailing the synthesis and characterization of polymers derived directly from this compound. While extensive research exists on polymers synthesized from other dihydroxybenzoic acid isomers and their derivatives, the 2,6-isomer remains a less explored monomer in polymer chemistry.

The table below summarizes the potential types of polymers that could be synthesized from this compound, based on the reactivity of its functional groups.

| Polymer Type | Potential Co-monomer(s) | Potential Polymerization Method |

| Polyesters | Dicarboxylic acids, Diacid chlorides | Polycondensation |

| Polycarbonates | Phosgene, Diphenyl carbonate | Polycondensation |

| Polyethers | Dihaloalkanes | Williamson ether synthesis |

Further experimental research is necessary to investigate the polymerization behavior of this compound and to characterize the properties of the resulting polymers. Such studies would be crucial in determining its viability for applications in high-performance plastics, liquid crystalline polymers, or other advanced materials. The unique substitution pattern of this monomer may lead to polymers with interesting thermal, mechanical, and optical properties that differ from those derived from more common dihydroxybenzene isomers.

Environmental and Agricultural Research Relevance

Role in Plant Metabolism and Defense Mechanisms